molecular formula C16H20BNO4 B13433839 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate

Cat. No.: B13433839
M. Wt: 301.1 g/mol
InChI Key: KKPKAZNDWGCMRR-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate typically involves the reaction of 4-bromo-1H-indole-7-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, replacing the boron group with other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines and alcohols.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Alcohols or Phenols: From oxidation reactions.

    Substituted Indoles: From nucleophilic substitution.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate is unique due to its indole core, which is a common structural motif in many natural products and pharmaceuticals. This makes it particularly valuable in medicinal chemistry for the development of new drugs and therapeutic agents.

Properties

Molecular Formula

C16H20BNO4

Molecular Weight

301.1 g/mol

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-6-11(14(19)20-5)13-10(12)8-9-18-13/h6-9,18H,1-5H3

InChI Key

KKPKAZNDWGCMRR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(=O)OC

Origin of Product

United States

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